1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone
Description
The compound 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone features a complex architecture combining a 1,2,4-oxadiazole ring substituted with a cyclopropyl group, a pyridine moiety, a piperazine linker, and a phenylethanone terminal group. The 1,2,4-oxadiazole ring is notable for its metabolic stability and role in enhancing binding interactions in medicinal chemistry . The piperazine core improves aqueous solubility, while the pyridine and phenylethanone groups contribute to π-π stacking and hydrophobic interactions. Structural elucidation of such compounds often employs crystallographic tools like the SHELX suite, which remains a gold standard for small-molecule refinement .
Properties
IUPAC Name |
1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-20(14-16-4-2-1-3-5-16)27-12-10-26(11-13-27)19-9-8-18(15-23-19)21-24-22(29-25-21)17-6-7-17/h1-5,8-9,15,17H,6-7,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSAQMDXRINSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 336.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.43 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Several studies have reported the anticancer properties of oxadiazole derivatives, including those similar to the compound . For example, research indicates that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study conducted by Umesha et al. (2009) demonstrated that related oxadiazole derivatives inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest. The study highlighted the potential of these compounds as therapeutic agents in oncology .
Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties. Oxadiazole derivatives have been noted for their effectiveness against a range of bacteria and fungi.
Research Findings:
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative of 1,2,4-oxadiazole was tested against Staphylococcus aureus and Escherichia coli, showing promising results .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation: Interaction with neurotransmitter receptors influencing neuropharmacological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Piperazine-Ethanone Derivatives
Compounds sharing the piperazine-ethanone scaffold, such as m6 () and w3 (), exhibit structural parallels but differ in substituents. For example:
- m6 : Features a chloropyrimidine-triazole substituent instead of the oxadiazole-pyridine system.
- w3: Incorporates a triazole-pyrimidine group and a methylpiperazine-methanone core.
The target compound’s cyclopropyl-oxadiazole group likely enhances steric stabilization and lipophilicity compared to the triazole groups in m6 and w3 , which may alter target selectivity or metabolic pathways .
Heterocyclic Ring Modifications
- 1,2,4-Oxadiazole vs. 1,2,4-Triazole: The oxadiazole’s electron-deficient nature facilitates stronger dipole interactions with biological targets compared to triazoles.
- Pyridine vs. Pyrimidine : The pyridine in the target compound may confer rigidity and planar geometry, whereas pyrimidine in m6 and w3 introduces additional hydrogen-bonding sites.
Substituent Effects on Pharmacokinetics
Research Findings and Hypothetical Data
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Oxadiazole Ring Formation via Amidoxime Cyclization
The 1,2,4-oxadiazole ring is typically constructed through cyclization of amidoximes with carboxylic acid derivatives. For the cyclopropyl variant, cyclopropanecarboxamidoxime serves as the key intermediate.
Protocol Adaptation from Azilsartan Synthesis:
- Reagents: Cyclopropanecarbonyl chloride, hydroxylamine hydrochloride, and pyridine-2-carbonitrile.
- Conditions:
- Yield: 68–72% (analogous to oxadiazole formation in biphenyl systems).
Mechanistic Insight:
CDI activates the nitrile group of pyridine-2-carbonitrile, facilitating nucleophilic attack by the amidoxime oxygen. DBU deprotonates intermediates, driving cyclization.
Alternative Pathway: Nitrile Oxide Cycloaddition
For scale-up, nitrile oxide-[3+2] cycloaddition with cyclopropanecarbonitrile oxide offers improved atom economy:
- Generation of Nitrile Oxide: ClC=N-O-Cyclopropane from hydroxamoyl chloride and Cl2 gas.
- Cycloaddition: Reaction with pyridine-2-carbonitrile under refluxing toluene.
- Yield: ~65% (based on analogous oxadiazole syntheses).
Piperazine Coupling to the Pyridine Core
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridine ring at the 2-position is achieved via chlorination or nitration/reduction .
Typical Procedure:
- Chlorination: POCl3, DMF, 110°C, 12h (converts pyridine to 2-chloropyridine derivative).
- SNAr with Piperazine:
Optimization Note: Microwave-assisted SNAr reduces reaction time to 2h with comparable yields.
Installation of the 2-Phenylethanone Moiety
Alkylation of Piperazine
The terminal phenylethanone group is introduced via alkylation using 2-bromoacetophenone :
- Reagents: 2-Bromoacetophenone (1.2 eq.), K2CO3, NaI (catalytic), acetonitrile, reflux.
- Yield: 75–78% (after column chromatography).
Side Reaction Mitigation:
Reductive Amination Alternative
For higher regioselectivity, reductive amination between piperazine and phenylacetaldehyde is viable:
Process Optimization and Scale-Up Challenges
Oxadiazole Cyclization Efficiency
Comparative data for cyclization methods:
Key Findings:
Q & A
Q. How can SAR studies guide the design of next-generation analogs?
- Answer : Prioritize modifications based on:
- Potency : Replace cyclopropyl with bulkier groups (e.g., adamantyl) to enhance van der Waals interactions .
- Safety : Introduce polar groups (e.g., hydroxyl) to reduce hERG channel binding (predicted via Patch-Clamp assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
